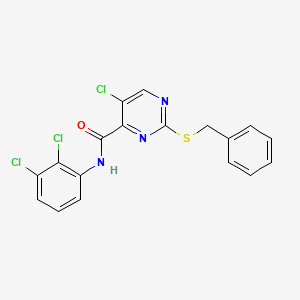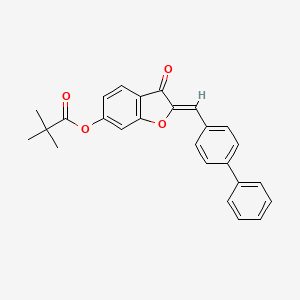![molecular formula C12H16N6O2 B12201164 2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol](/img/structure/B12201164.png)
2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol is a complex organic compound that belongs to the class of pteridines It features a morpholine ring and a pteridine ring linked by an aminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol typically involves the reaction of a pteridine derivative with morpholine under specific conditions. One common method includes:
Starting Materials: Pteridine derivative and morpholine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pteridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the amino group.
Scientific Research Applications
2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: A compound with a similar morpholine group but different core structure.
(2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine: Another compound featuring a morpholine ring linked to a pyridine ring.
Uniqueness
2-{[2-(Morpholin-4-yl)pteridin-4-yl]amino}ethanol is unique due to its specific combination of a pteridine ring and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H16N6O2 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-[(2-morpholin-4-ylpteridin-4-yl)amino]ethanol |
InChI |
InChI=1S/C12H16N6O2/c19-6-3-15-11-9-10(14-2-1-13-9)16-12(17-11)18-4-7-20-8-5-18/h1-2,19H,3-8H2,(H,14,15,16,17) |
InChI Key |
UQAPLMBYTUAZME-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=NC=CN=C3C(=N2)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12201102.png)
![N-[(2E)-3-(2-methoxyethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide](/img/structure/B12201112.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate](/img/structure/B12201113.png)
![propan-2-yl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate](/img/structure/B12201116.png)
![(5Z)-5-(2-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12201131.png)
![4-benzyl-N-{4-[(difluoromethyl)sulfanyl]phenyl}piperidine-1-carbothioamide](/img/structure/B12201132.png)

![2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B12201136.png)
![N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12201142.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12201145.png)

![N-(4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12201155.png)
![5-Thiazolecarboxylic acid, 4-methyl-2-[[[5-(1-methylethyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazol-3-yl]carbonyl]amino]-, 1-methylethyl ester](/img/structure/B12201173.png)
![N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine](/img/structure/B12201178.png)
